3',5'-Dimethoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one
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Overview
Description
3’,5’-Dimethoxy-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure It is characterized by the presence of two methoxy groups and a dihydro-biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethoxy-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as biphenyl derivatives.
Reduction: The reduction of the biphenyl core to form the dihydro-biphenyl structure is carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The final step involves cyclization to form the desired compound, which may require specific reaction conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of 3’,5’-Dimethoxy-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethoxy-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to fully saturated biphenyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Fully saturated biphenyl derivatives.
Substitution: Various substituted biphenyl compounds depending on the nucleophile used.
Scientific Research Applications
3’,5’-Dimethoxy-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethoxy-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one involves its interaction with specific molecular targets. The methoxy groups and the biphenyl core play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,3’,5,5’-Tetrabromo-1,1’-biphenyl: A brominated derivative with different chemical properties.
3,3’-Dimethoxy-4,4’-dihydroxybiphenyl: A hydroxylated derivative with distinct reactivity.
Uniqueness
3’,5’-Dimethoxy-5,6-dihydro-[1,1’-biphenyl]-3(4H)-one is unique due to its specific substitution pattern and the presence of the dihydro-biphenyl core. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-(3,5-dimethoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O3/c1-16-13-7-11(8-14(9-13)17-2)10-4-3-5-12(15)6-10/h6-9H,3-5H2,1-2H3 |
InChI Key |
FQOYDGQXQRNBIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=O)CCC2)OC |
Origin of Product |
United States |
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